molecular formula C8H9ClN2O2 B6596009 Methyl 2,3-diamino-6-chlorobenzoate CAS No. 635317-47-4

Methyl 2,3-diamino-6-chlorobenzoate

Cat. No. B6596009
CAS RN: 635317-47-4
M. Wt: 200.62 g/mol
InChI Key: GYJRCSNNRVQWHT-UHFFFAOYSA-N
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Description

Methyl 2,3-diamino-6-chlorobenzoate is a compound used for scientific research . It is available from several suppliers for research needs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a paper published in the Russian Journal of Bioorganic Chemistry describes the synthesis of 2,3-dihydroxyquinoxaline-5-carboxamide derivatives using methyl-2,3-diamino benzoate as the starting material . Another source mentions the synthesis of a series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst .

Scientific Research Applications

Antitumor Activity

Methyl 2,3-diamino-6-chlorobenzoate and related compounds have been investigated for their potential antitumor activities. For example, a study by Grivsky et al. (1980) described the synthesis of a related compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which showed significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980). Similarly, Böge et al. (2015) reported the synthesis of diaminohexopyranosides, including derivatives of methyl 2,3-diamino-4,6-O-benzylidene-2,3-dideoxy-α-d-hexopyranosides, which were used as ligands in half-sandwich ruthenium(II), rhodium(III), and iridium(III) complexes with potential antitumor activity (Böge et al., 2015).

Chemical Synthesis and Analysis

Several studies have focused on the synthesis and chemical analysis of compounds structurally related to this compound. For instance, McLellan and Thornalley (1992) developed methods for synthesizing and analyzing derivatives of 1,2-diamino-4,5-dimethoxybenzene, which is structurally similar to this compound (McLellan & Thornalley, 1992). Additionally, Takashima et al. (1999) conducted a study on the structural and conformational aspects of methyl 3-chlorobenzoate, providing insights that could be relevant to the understanding of similar compounds (Takashima et al., 1999).

Microbial Degradation and Environmental Impact

Fetzner et al. (1989) explored the microbial degradation of 2-chlorobenzoate, which is closely related to this compound, finding that certain bacteria can utilize these compounds as carbon sources, leading to the formation of degradation products like 2,3-dihydroxybenzoate (Fetzner et al., 1989). This research highlights the environmental and biodegradation aspects of such compounds.

Antiviral and Antimicrobial Activities

Compounds structurally related to this compound have been investigated for their antiviral and antimicrobial properties. Hocková et al. (2003) synthesized derivatives of 2,4-diaminopyrimidine, exhibiting notable inhibitory activity against retroviruses, implying potential applications in antiviral therapy (Hocková et al., 2003).

Membrane Science and Material Chemistry

Shao et al. (2005) discussed the use of diamines, similar in structure to this compound, for the chemical modification of polyimide membranes, impacting their gas transport properties and plasticization resistance, which is significant in material science and engineering (Shao et al., 2005).

properties

IUPAC Name

methyl 2,3-diamino-6-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJRCSNNRVQWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232586
Record name Benzoic acid, 2,3-diamino-6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

635317-47-4
Record name Benzoic acid, 2,3-diamino-6-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635317-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3-diamino-6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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